molecular formula C7H6BrNO3 B1589056 Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 178876-86-3

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B1589056
CAS No.: 178876-86-3
M. Wt: 232.03 g/mol
InChI Key: OZVOYEXCBCAMNC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a brominated derivative of pyridine-2-carboxylate. This compound is characterized by the presence of a bromine atom at the 5th position and a keto group at the 6th position on the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pyridine-2-carboxylate derivatives. Bromination reactions typically involve the use of bromine (Br2) in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and oxidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo further oxidation to form more complex derivatives.

  • Reduction: Reduction reactions can be performed to convert the keto group into a hydroxyl group.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation Products: Higher-order carboxylic acids or esters.

  • Reduction Products: Hydroxylated pyridine derivatives.

  • Substitution Products: Aminopyridines or hydroxypyridines.

Scientific Research Applications

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: This compound differs by having a chlorine atom and a methyl group in addition to the bromine and keto groups.

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate: The position of the keto group is different in this compound.

Uniqueness: Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Its bromine atom makes it particularly reactive in substitution reactions, while the keto group allows for further functionalization.

Properties

IUPAC Name

methyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVOYEXCBCAMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443119
Record name Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178876-86-3
Record name Methyl 5-bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178876-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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